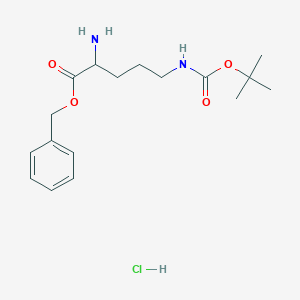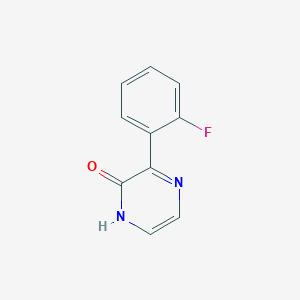
Ndelta-Boc-L-ornithine Benzyl Ester Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Ornithine(N-tert-butoxycarbonyl)-O-benzyl ester hydrochloride (H-Orn(Boc)-OBzl.HCl) is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis and as a building block in organic chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a benzyl ester protecting group on the carboxyl group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Orn(Boc)-OBzl.HCl typically involves the following steps:
-
Protection of the Amino Group: : The amino group of ornithine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This reaction forms the N-tert-butoxycarbonyl derivative of ornithine .
-
Protection of the Carboxyl Group: : The carboxyl group is then protected by converting it to a benzyl ester. This is achieved by reacting the Boc-protected ornithine with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like DMAP .
-
Formation of Hydrochloride Salt: : The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent such as ethyl acetate .
Industrial Production Methods
Industrial production of H-Orn(Boc)-OBzl.HCl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using efficient mixing, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
H-Orn(Boc)-OBzl.HCl undergoes various chemical reactions, including:
-
Deprotection Reactions: : The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The benzyl ester can be cleaved by hydrogenation using palladium on carbon as a catalyst .
-
Substitution Reactions: : The compound can participate in nucleophilic substitution reactions where the Boc or benzyl groups are replaced by other functional groups .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Deprotection: Free ornithine or its derivatives.
Substitution: Substituted ornithine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
H-Orn(Boc)-OBzl.HCl has numerous applications in scientific research:
-
Peptide Synthesis:
-
Medicinal Chemistry: : The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs .
-
Biological Studies: : It serves as a tool in studying the role of ornithine in biological systems, including its involvement in the urea cycle and polyamine biosynthesis .
-
Industrial Applications: : It is used in the production of various chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism of action of H-Orn(Boc)-OBzl.HCl is primarily related to its role as a protected intermediate in chemical synthesis. The Boc and benzyl protecting groups prevent unwanted reactions at the amino and carboxyl groups, respectively, allowing for selective reactions at other sites. In biological systems, ornithine derivatives can act as substrates or inhibitors of enzymes involved in polyamine biosynthesis, such as ornithine decarboxylase .
Comparación Con Compuestos Similares
Similar Compounds
H-Ornithine(N-tert-butoxycarbonyl)-OH: Similar to H-Orn(Boc)-OBzl.HCl but lacks the benzyl ester protecting group.
H-Ornithine(N-tert-butoxycarbonyl)-O-methyl ester: Similar but with a methyl ester instead of a benzyl ester.
H-Ornithine(N-tert-butoxycarbonyl)-O-ethyl ester: Similar but with an ethyl ester instead of a benzyl ester.
Uniqueness
H-Orn(Boc)-OBzl.HCl is unique due to the presence of both Boc and benzyl ester protecting groups, providing dual protection and making it highly versatile in synthetic applications. The benzyl ester group offers additional stability and can be selectively removed under mild conditions, making it suitable for multi-step synthesis .
Propiedades
Fórmula molecular |
C17H27ClN2O4 |
|---|---|
Peso molecular |
358.9 g/mol |
Nombre IUPAC |
benzyl 2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-17(2,3)23-16(21)19-11-7-10-14(18)15(20)22-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12,18H2,1-3H3,(H,19,21);1H |
Clave InChI |
DWWKMTIMRDZGDH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCC(C(=O)OCC1=CC=CC=C1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)



![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)


![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)




![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
